molecular formula C13H14N2O4 B2796589 (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate CAS No. 402945-17-9

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate

Cat. No.: B2796589
CAS No.: 402945-17-9
M. Wt: 262.265
InChI Key: KXZSFCCMQSJOIY-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a maleamic acid ester structure, characterized by the (Z)-configured enoate moiety, which serves as a versatile synthetic intermediate for constructing diverse heterocyclic systems. The compound's molecular architecture makes it particularly valuable for synthesizing novel chemical entities with potential biological activity. Research indicates that structurally related maleamic acid derivatives and organoselenium compounds synthesized from similar precursors demonstrate significant anticancer properties against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . Some derivatives have shown selective cytotoxicity, with certain compounds exhibiting even greater potency than doxorubicin in experimental models, while displaying interesting antimicrobial potential against various microbial strains and comparable antioxidant activity to vitamin C in specific assay systems . This reagent serves as a key precursor in the development of novel organoselenium redox modulators, which represent an emerging class of investigational compounds with potential anticancer, antimicrobial, and antioxidant activities . The mechanism of action for these compounds often involves modulation of oxidative stress pathways, where they may function as either antioxidants or pro-oxidants depending on the cellular environment, ultimately triggering apoptotic cell death in malignant cells . Additionally, the compound can be utilized to generate various heterocyclic scaffolds including furanones, pyridazinones, diazepines, piperazines, oxazines, and other privileged structures in medicinal chemistry . These heterocyclic systems derived from similar 4-oxobut-2-enoic acid derivatives have demonstrated notable antioxidant activities in experimental studies . The product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate personal protective equipment and implement proper safety precautions throughout all experimental procedures.

Properties

IUPAC Name

methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSFCCMQSJOIY-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate typically involves a multi-step process. One common method starts with the nitration of phenol to produce p-nitrophenol, followed by reduction to p-aminophenol. The p-aminophenol is then acetylated to form 4-acetamidophenol. This intermediate is then reacted with methyl 4-oxobut-2-enoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

    Substitution: This involves replacing one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative

Scientific Research Applications

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a core structure (4-oxobut-2-enoate ester) with several analogs, differing primarily in substituents. Key analogs and their properties are summarized in Table 1.

Table 1: Structural analogs of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Findings References
Methyl (Z)-4-oxobut-2-enoate (P16) None (simplest analog) C₅H₆O₃ 114.10 Produced via ozonolysis of monomethyl muconate; reactive enone system
Ethyl 4-oxo-4-phenylbut-2-enoate Phenyl at C4 C₁₂H₁₂O₃ 204.22 High structural similarity (score: 1.00); phenyl enhances hydrophobicity
(Z)-Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate 2-hydroxy, 4-methoxyphenyl C₁₃H₁₄O₅ 250.25 Hydroxy group increases hydrogen-bonding potential; methoxy improves solubility
(2Z)-4-(4-Methylphenyl)amino-4-oxobut-2-enoic acid 4-methylphenylamino, carboxylic acid C₁₁H₁₁NO₃ 205.21 Carboxylic acid group reduces ester stability; methylphenyl enhances crystallinity

Key Observations :

  • Electron-withdrawing groups (e.g., acetamido, oxo) increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions .
  • Aromatic substituents (e.g., phenyl, methoxyphenyl) improve thermal stability but reduce aqueous solubility .
  • Polar groups (e.g., hydroxy, amino) facilitate intermolecular interactions, influencing crystallization and bioavailability .

Physicochemical Properties

Table 2: Comparative physicochemical data

Property Target Compound Ethyl 4-oxo-4-phenylbut-2-enoate (Z)-Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate
Solubility in H₂O Low (hydrophobic substituents) Very low Moderate (due to methoxy and hydroxy groups)
Melting Point ~150–160°C (predicted) 92–94°C 110–112°C
LogP ~1.8 (estimated) 2.3 1.5

Insights :

  • The acetamidophenylamino group in the target compound likely increases melting point compared to simpler esters (e.g., P16) due to stronger intermolecular forces.
  • Methoxy and hydroxy groups in analogs improve solubility but reduce logP values .

Biological Activity

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate, also known as methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate, is an organic compound with significant potential in medicinal chemistry. Its structure incorporates an acetamidophenyl group and an oxobutenoate moiety, which are critical for its biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate, with a molecular formula of C13H14N2O4. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight250.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number402945-17-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of Phenol : Producing p-nitrophenol.
  • Reduction : Converting p-nitrophenol to p-aminophenol.
  • Acetylation : Forming 4-acetamidophenol.
  • Coupling Reaction : Reacting 4-acetamidophenol with methyl 4-oxobut-2-enoate to yield the final product.

These synthetic routes can be optimized for industrial production using advanced techniques such as continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, which can lead to therapeutic effects. Research indicates that the acetamidophenyl group plays a crucial role in binding affinity and selectivity towards molecular targets .

Biological Activity and Therapeutic Potential

Research has identified several potential biological activities associated with this compound:

1. Anticancer Activity
Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer models through apoptosis induction .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

3. Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Study : In vitro studies showed a significant reduction in cell viability in MCF-7 breast cancer cells treated with the compound, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : A study conducted on various bacterial strains revealed that the compound inhibited growth effectively at low concentrations, highlighting its potential application in infectious disease treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate, and how can reaction conditions favor the Z-isomer?

  • Methodological Answer : The compound is synthesized via Michael addition between maleic anhydride derivatives and 4-acetamidoaniline. To favor the Z-isomer, reaction conditions such as low temperature (0–5°C), anhydrous solvents (e.g., THF or DCM), and controlled stoichiometry are critical. Catalytic bases like triethylamine can enhance regioselectivity. Post-synthesis, crystallization or chromatographic separation (e.g., HPLC) isolates the Z-isomer .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm stereochemistry (Z-configuration via coupling constants, e.g., J = 10–12 Hz for conjugated double bonds) and acetamido group integration.
  • IR Spectroscopy : Validate carbonyl stretches (~1700 cm⁻¹ for ester and amide groups).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Potentiometric Titration : Assess purity by quantifying acidic protons .

Q. What common chemical reactions does this compound undergo, and what reagents are required?

  • Methodological Answer :

  • Oxidation : KMnO4/H2SO4 converts the double bond to a diketone.
  • Reduction : NaBH4/MeOH reduces the ester to an alcohol.
  • Nucleophilic Substitution : The acetamido group reacts with electrophiles (e.g., alkyl halides) in DMF with NaH as a base.
  • Hydrolysis : Acidic/alkaline conditions cleave the ester to carboxylic acid .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected coupling constants) be resolved when analyzing stereochemistry?

  • Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons. Computational modeling (DFT calculations) predicts coupling constants and validates Z/E configuration. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies enhance the cytotoxic efficacy of this compound in anticancer research?

  • Methodological Answer : Modify the butenoate moiety to increase electrophilicity, enabling stronger Michael addition with cellular nucleophiles (e.g., glutathione or cysteine residues in proteins). Introduce electron-withdrawing substituents on the phenyl ring to stabilize the transition state during DNA adduct formation. In vitro assays (MTT, apoptosis markers) quantify potency .

Q. How does the acetamidophenyl group influence electronic/steric effects and reactivity?

  • Methodological Answer : The acetamido group is electron-withdrawing via resonance, polarizing the α,β-unsaturated ester for nucleophilic attack. Steric hindrance from the phenyl ring directs regioselectivity in reactions. Computational studies (e.g., NBO analysis) quantify charge distribution .

Q. In SAR studies, how do modifications to the butenoate moiety affect antimicrobial activity?

  • Methodological Answer : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to improve membrane permeability. Test derivatives against Gram-positive/-negative bacteria (MIC assays). Correlate logP values (HPLC-derived) with activity to optimize hydrophobicity .

Methodological Notes

  • Stereochemical Purity : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers if racemization occurs during synthesis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) monitored by HPLC to identify degradation products and recommend storage conditions (e.g., inert atmosphere, −20°C) .
  • Biological Assays : Combine in silico docking (AutoDock Vina) with enzymatic inhibition studies (e.g., against topoisomerase II) to elucidate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.